Ethyl 6-(pentan-3-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(pentan-3-yl)pyrimidine-4-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group and a pentan-3-yl substituent on the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate pyrimidine derivative and pentan-3-yl halide.
Reaction Conditions: The reaction involves nucleophilic substitution where the pyrimidine derivative reacts with pentan-3-yl halide in the presence of a base, followed by esterification with ethanol to form the ethyl ester group.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the compound can be synthesized using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents are employed to optimize the reaction conditions and yield. Common catalysts include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrimidine ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: Ethyl 6-(pentan-3-yl)pyrimidine-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: The compound is investigated for its potential medicinal properties, including its role in drug design and development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and leading to biological effects.
Mechanism of Action
The exact mechanism of action depends on the specific biological target and pathway involved. For example, if it inhibits an enzyme, it may bind to the active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Ethyl 4-(pentan-3-yl)pyrimidine-2-carboxylate: Similar structure but different position of the substituent.
Ethyl 6-(hexan-3-yl)pyrimidine-4-carboxylate: Similar structure but with a longer alkyl chain.
Uniqueness:
Ethyl 6-(pentan-3-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which influences its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and beyond.
Properties
IUPAC Name |
ethyl 6-pentan-3-ylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-9(5-2)10-7-11(14-8-13-10)12(15)16-6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOXKBIGPZRKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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